![molecular formula C17H19ClN2O4S2 B2395102 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine CAS No. 1021020-95-0](/img/structure/B2395102.png)
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylacetyl group attached to a chlorothienyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the sulfonylacetyl intermediate: This involves the reaction of 5-chloro-2-thiophene sulfonyl chloride with an appropriate acetylating agent under controlled conditions.
Coupling with piperazine: The intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl and piperazine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro group on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
科学的研究の応用
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-hydroxyphenyl)piperazine
- 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-ethoxyphenyl)piperazine
Uniqueness
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWVNAXBFNWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2395020.png)
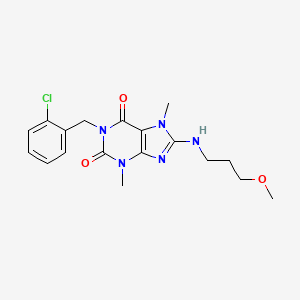
![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)
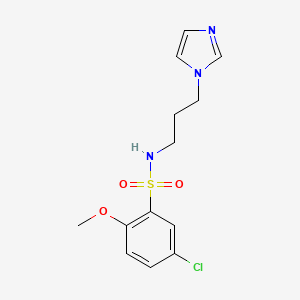
![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

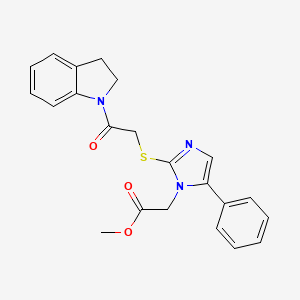
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
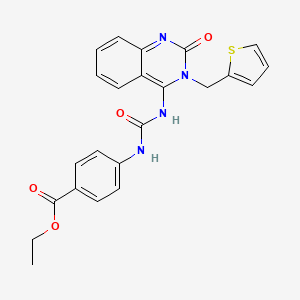
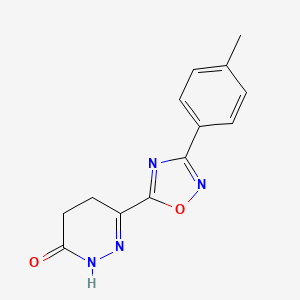
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
![3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2395042.png)
